molecular formula C10H11F3O3S B12513827 2,4,6-Trimethylphenyl triflate

2,4,6-Trimethylphenyl triflate

Cat. No.: B12513827
M. Wt: 268.25 g/mol
InChI Key: VXQHRUVOGJPQRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylphenyl triflate typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylphenyl triflate undergoes various types of reactions, including:

    Substitution Reactions: It acts as a leaving group in nucleophilic substitution reactions.

    Oxidation Reactions: It can be oxidized to form corresponding sulfonates.

    Reduction Reactions: It can be reduced to form mesitylene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted mesitylene derivatives.

    Oxidation Reactions: Products include mesityl sulfonates.

    Reduction Reactions: The major product is mesitylene.

Scientific Research Applications

2,4,6-Trimethylphenyl triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylphenyl triflate involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles to form substituted products. The triflate group acts as a good leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison: 2,4,6-Trimethylphenyl triflate is unique due to its high reactivity and stability under various reaction conditions. Compared to similar compounds, it offers better performance in arylation and iodonium metathesis reactions. Its triflate group provides a strong leaving group ability, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C10H11F3O3S

Molecular Weight

268.25 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O3S/c1-6-4-7(2)9(8(3)5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3

InChI Key

VXQHRUVOGJPQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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